molecular formula C19H27N3O3 B5565395 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide

1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide

Cat. No. B5565395
M. Wt: 345.4 g/mol
InChI Key: GZDFAORHKZAADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide is 345.20524173 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Binding and Activity

Research into the sigma(1) receptor binding affinities and selectivities of various derivatives, including those related to the compound , has demonstrated significant potential. These studies have explored the modification of the piperidine ring and naphthalene moiety to probe selective binding and activity at sigma(1) receptors. Notably, derivatives have shown potent ligand activity for sigma(1) receptors, with potential applications in tumor research and therapy due to their antiproliferative activity in cell models. This line of research underscores the role of structural modification in enhancing receptor selectivity and therapeutic potential, offering insights into the compound's application in developing novel sigma(1) receptor antagonists (Berardi et al., 2005).

Photochromism and Structural Characterization

Another avenue of research has focused on the synthesis and characterization of novel derivatives that exhibit photochromic properties. Studies have elucidated the crystal structure and photochromic behavior of these compounds, highlighting their potential in materials science for applications requiring light-responsive materials. The detailed structural analysis provides a foundation for understanding the compound's reactivity and potential utility in developing innovative materials with tailored optical properties (Hong Li et al., 2015).

Fluorescent Ligands for Receptor Imaging

The synthesis of environment-sensitive fluorescent ligands incorporating structures similar to the compound of interest has demonstrated high receptor affinity and fluorescence properties. These ligands have been evaluated for their ability to visualize specific receptors in cellular models, offering a powerful tool for biomedical research and diagnostic imaging. This research contributes to the development of novel fluorescent probes for studying receptor distribution and function in live cells, with implications for understanding receptor-mediated processes in health and disease (Lacivita et al., 2009).

Antitumor and Antioxidant Activities

Compounds structurally related to "1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide" have been investigated for their potential antitumor and antioxidant activities. The synthesis and evaluation of various derivatives have identified compounds with promising activities, highlighting the potential therapeutic applications of these molecules in cancer treatment and prevention. This area of research emphasizes the compound's role in the development of new therapeutic agents with dual antitumor and antioxidant properties (S. A. Bialy & M. Gouda, 2011).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-25-15-5-6-16-14(11-15)3-2-4-17(16)21-19(24)13-7-9-22(10-8-13)12-18(20)23/h5-6,11,13,17H,2-4,7-10,12H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDFAORHKZAADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3CCN(CC3)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-amino-2-oxoethyl)-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.